(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride physical properties
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride physical properties
This guide details the physical properties, chemical identity, and handling protocols for (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride , a critical chiral building block used in asymmetric synthesis and organocatalysis.
[1]
Executive Summary
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride (CAS 1010811-75-2) is the stabilized salt form of the chiral amine ether derived from trans-2-aminocyclohexanol. It serves as a high-value chiral auxiliary and ligand precursor in asymmetric catalysis. Unlike its free base counterpart, which is an oil or low-melting solid prone to oxidation, the hydrochloride salt offers enhanced stability and crystallinity, facilitating storage and handling in drug development workflows. This guide provides a definitive profile of its physicochemical characteristics and experimental handling requirements.
Chemical Identity & Structural Analysis[2][3]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (1R,2R)-2-(Benzyloxy)cyclohexan-1-amine hydrochloride |
| Common Name | (1R,2R)-O-Benzyl-trans-2-aminocyclohexanol HCl |
| CAS Number (HCl Salt) | 1010811-75-2 |
| CAS Number (Free Base) | 216394-06-8 |
| Molecular Formula | C |
| Molecular Weight | 241.76 g/mol (Salt) / 205.30 g/mol (Base) |
| SMILES (Salt) | Cl.N[C@@H]1CCCC[C@H]1OCC2=CC=CC=C2 |
| Stereochemistry | trans-(1R,2R) |
Structural Diagram
The compound features a cyclohexane ring constrained in a chair conformation, with the amino and benzyloxy groups in equatorial positions to minimize 1,3-diaxial interactions.
Figure 1: Structural logic of (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl, highlighting the trans-diequatorial arrangement that imparts rigidity.
Physical Properties Profile
Solid-State Properties
The hydrochloride salt is the preferred form for isolation due to its superior crystallinity compared to the free base.
| Property | Value / Characteristic | Note |
| Appearance | White to off-white crystalline powder | May yellow slightly upon prolonged air exposure. |
| Melting Point | Not typically defined (Decomposes) | Often exhibits a broad melting/decomposition range; commercial COAs rarely list a sharp MP due to hygroscopic nature. |
| Hygroscopicity | Moderate | Amine salts can absorb atmospheric moisture; store under desiccant. |
| Boiling Point | 79–80 °C @ 0.08 mmHg (Free Base) | The HCl salt does not boil; it dissociates/decomposes. |
Solution Properties
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Solubility: Highly soluble in Water , Methanol , and DMSO . Sparingly soluble in non-polar solvents (Hexane, Toluene) unless converted to the free base.
-
Acidity: Aqueous solutions are weakly acidic (pH ~4-5) due to the ammonium cation.
-
Optical Rotation: Specific rotation (
) is a critical purity parameter. While batch-dependent, it is positive (+) for the (1R,2R) isomer in alcoholic solvents. Note: Always verify the solvent (usually MeOH or EtOH) as rotation sign can invert with solvent changes.
Synthesis & Characterization Logic
Synthetic Pathway
The synthesis typically proceeds from (1R,2R)-2-aminocyclohexanol. The challenge lies in selectively alkylating the oxygen without quaternizing the nitrogen.
Figure 2: Standard synthetic workflow ensuring regioselective O-benzylation via N-protection.
Spectroscopic Verification
To validate the identity of the compound, the following signals must be present:
-
H NMR (DMSO-d
, 400 MHz):- 7.30–7.45 (m, 5H, Ar-H ): Confirms the benzyl group.
-
4.45–4.65 (dd, 2H, OCH
Ph): Characteristic benzylic methylene protons (AB system due to chirality). -
8.00–8.30 (br s, 3H, -NH
): Confirms the ammonium salt. -
3.30–3.50 (m, 1H, CH -OBn) and
2.80–3.00 (m, 1H, CH -NH ): Methine protons on the cyclohexane ring.
-
Mass Spectrometry (ESI):
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[M+H]
: Calc. 206.15, Found 206.1–206.2 (corresponds to the protonated free base).
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Handling, Safety, & Storage[4]
Storage Protocols
-
Temperature: Refrigerate at 2–8 °C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The compound is hygroscopic.
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
Safety Profile (GHS Classification)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precaution: Avoid dust formation. The HCl salt can be corrosive to mucous membranes upon inhalation.
Applications in Research
This compound is primarily used as a chiral auxiliary and ligand scaffold :
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Organocatalysis: Precursor for thiourea catalysts used in enantioselective Michael additions.
-
Ligand Synthesis: The free amine can be derivatized (e.g., with phosphines) to create chiral ligands for transition metal catalysis (hydrogenation, C-C bond formation).
-
Resolution Agent: Can be used to resolve racemic acids via diastereomeric salt formation.
References
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Sigma-Aldrich. (1R,2R)-trans-2-Benzyloxycyclohexylamine 96% Product Specification. Link
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PubChem. Compound Summary for CAS 216394-06-8 (Free Base). National Library of Medicine. Link
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Accela ChemBio. Product Data Sheet for CAS 1010811-75-2 ((1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride). Link
- Jacobsen, E. N., et al. "Enantioselective Catalysis using Chiral Cyclohexane-1,2-diamine Derivatives." Journal of the American Chemical Society. (Contextual reference for scaffold utility).
